N-Carbobenzyloxy-4-keto-L-proline
Overview
Description
N-Carbobenzyloxy-4-keto-L-proline is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. It is a derivative of proline, an amino acid, and is characterized by the presence of a carbobenzyloxy group and a keto group at specific positions on the proline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Carbobenzyloxy-4-keto-L-proline typically involves the protection of the amino group of L-proline with a carbobenzyloxy group, followed by oxidation to introduce the keto group. The reaction conditions often include the use of protecting agents such as benzyl chloroformate and oxidizing agents like potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-Carbobenzyloxy-4-keto-L-proline undergoes various chemical reactions, including:
Oxidation: The keto group can be further oxidized to form carboxylic acids.
Reduction: The keto group can be reduced to form alcohols.
Substitution: The carbobenzyloxy group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Benzyl chloroformate, trifluoroacetic acid.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various protected or functionalized proline derivatives.
Scientific Research Applications
N-Carbobenzyloxy-4-keto-L-proline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of drugs targeting specific enzymes and pathways.
Industry: Utilized in the production of pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism of action of N-Carbobenzyloxy-4-keto-L-proline involves its interaction with specific molecular targets, such as enzymes. The carbobenzyloxy group acts as a protecting group, allowing the compound to selectively interact with target enzymes without undergoing premature degradation. The keto group plays a crucial role in the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
N-Carbobenzyloxy-L-proline: Lacks the keto group, making it less reactive in certain chemical reactions.
N-Carbobenzyloxy-4-hydroxy-L-proline: Contains a hydroxyl group instead of a keto group, leading to different reactivity and applications.
Uniqueness
N-Carbobenzyloxy-4-keto-L-proline is unique due to the presence of both the carbobenzyloxy and keto groups, which confer distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a promising candidate for drug development .
Properties
IUPAC Name |
(2S)-4-oxo-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO5/c15-10-6-11(12(16)17)14(7-10)13(18)19-8-9-4-2-1-3-5-9/h1-5,11H,6-8H2,(H,16,17)/t11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPLLCMZOIFOBIF-NSHDSACASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(CC1=O)C(=O)OCC2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](N(CC1=O)C(=O)OCC2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30454390 | |
Record name | N-Carbobenzyloxy-4-keto-L-proline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30454390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64187-47-9 | |
Record name | N-Carbobenzyloxy-4-keto-L-proline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30454390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 64187-47-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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